molecular formula C25H22N4O2S B2628694 3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide CAS No. 1115371-76-0

3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide

Cat. No.: B2628694
CAS No.: 1115371-76-0
M. Wt: 442.54
InChI Key: UVBNPKRCQNPZHL-UHFFFAOYSA-N
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Description

The compound 3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a benzamide derivative featuring a 1H-imidazole core substituted at position 1 with a benzamide group (N-phenyl) and at position 2 with a sulfanyl-linked carbamoyl-methyl moiety attached to a 2-methylphenyl group. This structure combines aromatic, heterocyclic, and sulfur-containing motifs, which are common in bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors) .

Properties

IUPAC Name

3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-18-8-5-6-13-22(18)28-23(30)17-32-25-26-14-15-29(25)21-12-7-9-19(16-21)24(31)27-20-10-3-2-4-11-20/h2-16H,17H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBNPKRCQNPZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the reaction of an aldehyde with an amine and a thiol under acidic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound in the presence of a base.

    Final coupling: The final step involves coupling the intermediate with N-phenylbenzamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl rings, carbamoyl groups, and benzamide moieties. These modifications influence physicochemical properties, bioavailability, and target interactions.

Table 1: Structural and Molecular Comparisons
Compound Name / ID Molecular Formula Molecular Weight Key Substituents Potential Applications
Target: 3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide C26H23N4O2S 463.55 g/mol 2-methylphenyl (carbamoyl); N-phenyl (benzamide) Kinase inhibition, enzyme modulation
Analog 1: 3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide C26H23N4O3S 479.55 g/mol 2-methoxyphenyl (carbamoyl) Enhanced solubility due to methoxy group
Analog 2: 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide C25H28N4O2S 448.58 g/mol Cyclohexylmethyl (carbamoyl); imidazole at benzamide para-position Increased hydrophobicity
Analog 3: F985-0806 C26H26N4O3S 480.57 g/mol 2,6-dimethylphenyl (carbamoyl); (5-methylfuran-2-yl)methyl (benzamide) Improved lipophilicity, furan bioactivity

Key Observations

Carbamoyl Group Modifications: The target’s 2-methylphenyl substituent (electron-donating methyl group) may enhance metabolic stability compared to the 2-methoxyphenyl analog , which could exhibit better solubility but higher susceptibility to oxidative metabolism.

Benzamide Substituents :

  • Replacing N-phenyl (target) with N-[(5-methylfuran-2-yl)methyl] (Analog 3) introduces a heterocyclic furan ring, which may confer additional π-π stacking interactions or modulate electronic properties.

Sulfanyl Linker :

  • The sulfanyl (-S-) group in all compounds provides conformational flexibility, enabling optimal positioning for target binding.

Biological Activity

The compound 3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a derivative of N-phenylbenzamide, which has shown promising biological activities, particularly in antiviral and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate viral replication and inhibit tumor growth. The following mechanisms have been identified:

  • Antiviral Activity : Similar to other N-phenylbenzamide derivatives, this compound has been shown to exert broad-spectrum antiviral effects. It increases intracellular levels of the antiviral protein APOBEC3G (A3G), which inhibits the replication of viruses such as HBV (Hepatitis B Virus) by interfering with viral DNA synthesis .
  • Anticancer Properties : The compound may also act as a tyrosine kinase inhibitor, which is crucial in cancer signaling pathways. By inhibiting these pathways, the compound can potentially reduce tumor growth and proliferation .

Biological Activity Data

The effectiveness of this compound has been evaluated through various in vitro and in vivo studies. Below are key findings from recent research:

StudyCell LineIC50 (µM)SI (Selectivity Index)Effect
Study 1HepG2.2.15 (HBV)1.9958Inhibits HBV replication
Study 2HepG2.A64 (Drug-resistant HBV)3.3052Inhibits HBV replication
Study 3Various cancer cell linesVaries-Induces apoptosis

Case Studies

  • Anti-HBV Activity : In a study evaluating the anti-HBV activity of several N-phenylbenzamide derivatives, the compound demonstrated significant inhibition of HBV replication in both wild-type and drug-resistant strains, with IC50 values of 1.99 µM and 3.30 µM respectively . The mechanism was linked to increased levels of intracellular A3G.
  • Cancer Research : Another study highlighted the potential anticancer effects of similar compounds, suggesting that they may inhibit tumor growth through tyrosine kinase inhibition and induction of apoptosis in various cancer cell lines .

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